molecular formula C27H34S B12552817 3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene CAS No. 189075-48-7

3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene

Cat. No.: B12552817
CAS No.: 189075-48-7
M. Wt: 390.6 g/mol
InChI Key: TUDZVRBAKLHWLI-UHFFFAOYSA-N
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Description

3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a biphenyl group substituted with a pentyl chain and a hexyl chain attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene involves its interaction with molecular targets and pathways. The biphenyl and thiophene groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, such as enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-N-Pentylbiphenyl: A similar compound with a pentyl chain attached to a biphenyl group.

    4-Hexylbiphenyl: Another related compound with a hexyl chain on the biphenyl group.

Uniqueness

3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene is unique due to the presence of both a pentyl and a hexyl chain, as well as the thiophene ring. This combination of structural features imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic electronics .

Properties

CAS No.

189075-48-7

Molecular Formula

C27H34S

Molecular Weight

390.6 g/mol

IUPAC Name

3-[6-[4-(4-pentylphenyl)phenyl]hexyl]thiophene

InChI

InChI=1S/C27H34S/c1-2-3-6-9-23-12-16-26(17-13-23)27-18-14-24(15-19-27)10-7-4-5-8-11-25-20-21-28-22-25/h12-22H,2-11H2,1H3

InChI Key

TUDZVRBAKLHWLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC3=CSC=C3

Origin of Product

United States

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